molecular formula C9H13NO5S B195026 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid CAS No. 26405-77-6

1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid

Cat. No. B195026
CAS RN: 26405-77-6
M. Wt: 247.27 g/mol
InChI Key: TYYGQMPOZGEFQL-UHFFFAOYSA-N
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Description

“1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid” is a synthetic compound that is used as an API impurity in the manufacture of a drug product . It is an analytical standard for HPLC and has been shown to be a metabolite of 1-methyl-3,4-dihydroxyphenylalanine . The linear formula of this compound is C9H13NO5S .


Molecular Structure Analysis

The molecular weight of “1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid” is 247.272 . The compound contains elements such as carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in its structure .

Scientific Research Applications

Metal-Ion Coordination and Frameworks

Ethanesulfonic acid-based buffers, including derivatives like 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid, are integral in biological experiments for acting as non-coordinating ligands towards metal ions. However, studies have shown that these buffers might coordinate metal ions, leading to the formation of metal–organic frameworks, as seen in the interaction with silver(I) ions (Bilinovich et al., 2011).

Synthesis of Hydroxylic Ionic Liquids

In the synthesis of hydroxylic ionic liquids, ethanesulfonic acid plays a critical role in neutralizing compounds with varying basicity. This process yields liquids characterized by rapid migration of protons between basic centers and significant conductivity under anhydrous conditions, demonstrating the versatility of ethanesulfonic acid derivatives in synthesizing novel ionic compounds (Shevchenko et al., 2017).

Catalysis and Reaction Mechanisms

Ethanesulfonic acid derivatives are used in the synthesis of E-arylethenesulfonamides, a class of compounds widely employed in the chemical and pharmaceutical industries. The unusual reactivity of these compounds in the presence of thionyl chloride underlines their potential in various catalytic and synthetic applications (Aramini et al., 2003).

Nucleotide-Metal Ion Interactions

The interaction between adenosine nucleotides and various metal ions, in the presence of ethanesulfonic acid derivatives, is crucial for biochemical research. Potentiometric equilibrium measurements provide insights into the formation of ternary complexes, showcasing the significant role of these compounds in studying nucleotide-metal ion interactions (Azab et al., 2000).

Photocatalytic Applications

In photocatalysis, ethanesulfonic acid derivatives like 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid can play a role in the degradation of pharmaceutical agents. This application is critical for environmental remediation and the study of drug transformation pathways under photocatalytic conditions (Sakkas et al., 2007).

Natural Compound Isolation and Anti-Inflammatory Activities

The isolation of new phenolic compounds from natural sources, involving derivatives of ethanesulfonic acid, has implications in anti-inflammatory research. These compounds show potential in the development of novel therapeutic agents (Ren et al., 2021).

Safety And Hazards

According to the Safety Data Sheet, “1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid” is classified as Acute toxicity (oral), Category 2, which means it is fatal if swallowed . Therefore, it should be handled with care, avoiding ingestion, inhalation, and dermal contact .

properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYGQMPOZGEFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542496
Record name 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epinephrine Sulfonic Acid

CAS RN

26405-77-6
Record name 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Epinephrine sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Zilker, F Sörgel, U Holzgrabe - Journal of Pharmaceutical and Biomedical …, 2018 - Elsevier
Pharmaceutical manufacturers have to study the stability of drug products before marketing according to ICH guideline Q1A(R2); data of those investigations aim to set expiry dates. The …
Number of citations: 9 www.sciencedirect.com

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